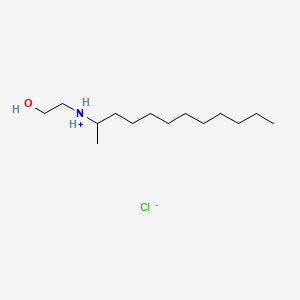
2-((1-Methylundecyl)amino)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Methylundecyl)amino)ethanol hydrochloride is an organic compound that features both an amine and an alcohol functional group. This compound is typically used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylundecyl)amino)ethanol hydrochloride generally involves the reaction of 1-methylundecylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Often carried out in an aqueous or alcoholic medium.
Catalyst: Acidic catalysts can be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The product is purified through distillation or crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methylundecyl)amino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or alcohols.
Scientific Research Applications
2-((1-Methylundecyl)amino)ethanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((1-Methylundecyl)amino)ethanol hydrochloride involves its interaction with cellular membranes and proteins. The compound can:
Disrupt Membranes: The amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
Protein Binding: The amine group can form hydrogen bonds with proteins, affecting their function and stability.
Pathways: It may influence signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: A simpler analog with similar functional groups but shorter alkyl chain.
N-Methylethanolamine: Contains a methyl group on the nitrogen, similar reactivity but different physical properties.
Diethanolamine: Contains two ethanolamine groups, used in similar applications but with different reactivity.
Uniqueness
2-((1-Methylundecyl)amino)ethanol hydrochloride is unique due to its long alkyl chain, which imparts distinct hydrophobic properties, making it more effective in disrupting lipid membranes and interacting with hydrophobic regions of proteins.
Properties
CAS No. |
56167-10-3 |
|---|---|
Molecular Formula |
C14H32ClNO |
Molecular Weight |
265.86 g/mol |
IUPAC Name |
dodecan-2-yl(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-3-4-5-6-7-8-9-10-11-14(2)15-12-13-16;/h14-16H,3-13H2,1-2H3;1H |
InChI Key |
FJGRVXSVNJGJAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















